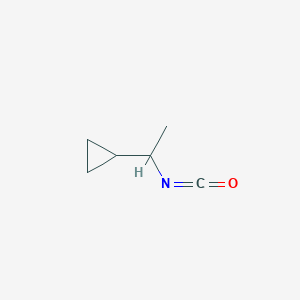
3-Acetoxy-3-cyano-propanoic acid ethyl ester
Overview
Description
3-Acetoxy-3-cyano-propanoic acid ethyl ester is an organic compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol It is a derivative of propanoic acid, featuring an acetoxy group and a cyano group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3-cyano-propanoic acid ethyl ester typically involves the esterification of 3-cyano-propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the acetylation of 3-cyano-3-hydroxypropanoic acid ethyl ester using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3-cyano-propanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester group yields 3-cyano-3-hydroxypropanoic acid and ethanol.
Reduction: Reduction of the cyano group can produce primary amines under appropriate conditions.
Substitution: The acetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used for the reduction of the cyano group.
Major Products
The major products formed from these reactions include 3-cyano-3-hydroxypropanoic acid, primary amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-Acetoxy-3-cyano-propanoic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetoxy-3-cyano-propanoic acid ethyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may inhibit certain enzymes by acetylating active site residues. The cyano group can participate in nucleophilic addition reactions, potentially modifying the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-propanoic acid ethyl ester: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
3-Acetoxy-3-cyano-butyric acid ethyl ester: Contains an additional carbon in the backbone, which can influence its reactivity and applications.
Uniqueness
3-Acetoxy-3-cyano-propanoic acid ethyl ester is unique due to the presence of both an acetoxy and a cyano group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-acetyloxy-3-cyanopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(11)4-7(5-9)13-6(2)10/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKOTCQWGPKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448378 | |
| Record name | 3-ACETOXY-3-CYANO-PROPANOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132839-92-0 | |
| Record name | Ethyl 3-(acetyloxy)-3-cyanopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132839-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ACETOXY-3-CYANO-PROPANOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B3366109.png)


![4-[(Dimethylamino)methyl]phenylacetonitrile](/img/structure/B3366154.png)







![[2,5]-DIBENZO-21-CROWN-7](/img/structure/B3366200.png)


